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Blood group H antigen tetraose type 2

Cat. No.: B1165490
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Description

The Blood group H antigen tetraose type 2 is a defined oligosaccharide that represents the core structure of the H antigen, the essential precursor for the antigens of the ABO blood group system . Its glycan structure is this compound . In humans, the H antigen is produced on red blood cells by the fucosyltransferase enzyme encoded by the FUT1 gene. Individuals who lack the H antigen have the rare Bombay (Oh) phenotype and can only receive blood from another H-deficient individual, as their serum contains anti-H antibodies that can cause severe hemolytic transfusion reactions . This tetraose is a critical reagent for studying these immunohematological processes. This compound is widely used in life sciences research as a tool to investigate carbohydrate-protein interactions, blood group typing, and host-pathogen recognition . It is available in various formats to support diverse experimental applications, including conjugation to carrier proteins like BSA for immunization and assay development , or functionalized with tags such as biotin and fluorescein for detection and binding studies . The product is strictly For Research Use Only. It is not intended for human or animal use.

Properties

Molecular Formula

C40H68N2O31

Synonyms

Fucα1-2Galβ1-4GlcNAcβ1-3Gal

Origin of Product

United States

Biosynthesis Pathways of Blood Group H Antigen Tetraose Type 2

Precursor Oligosaccharide Chains

The foundation for the H antigen is a precursor oligosaccharide chain, which can vary in its glycosidic linkages. These variations define the "type" of the precursor chain, which in turn determines its location in the body and the specific enzyme that can act upon it.

Lacto-N-neotetraose (LNnT) as a Core Precursor for Type 2 H Antigen

Lacto-N-neotetraose (LNnT) is a core precursor oligosaccharide for the synthesis of the type 2 H antigen. tiho-hannover.de LNnT is an abundant human milk oligosaccharide (HMO) with the structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc. tiho-hannover.deelicityl-oligotech.comnih.gov It serves as one of the fundamental core structures for histo-blood group antigens (HBGAs). tiho-hannover.de The synthesis of the H antigen on red blood cells occurs on precursor chains known as type 2 chains, which are characterized by a terminal Galβ1-4GlcNAc linkage. researchgate.netualberta.ca

Comparative Analysis of Type 1, 3, and 4 Precursor Chains

The biosynthesis of ABH antigens involves several types of precursor oligosaccharide chains, with types 1 and 2 being the most well-characterized. ualberta.canih.gov The primary distinction between type 1 and type 2 chains lies in the glycosidic bond between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. researchgate.netualberta.ca

Type 1 Chains feature a terminal Galactose β1-3 N-acetylglucosamine (Galβ1-3GlcNAc) linkage. researchgate.netualberta.ca These chains are primarily found in secretions and on the surface of epithelial cells, where they act as precursors for soluble H antigen synthesized by the FUT2 (Secretor) enzyme. researchgate.netquizlet.com

Type 2 Chains possess a terminal Galactose β1-4 N-acetylglucosamine (Galβ1-4GlcNAc) linkage. researchgate.netualberta.ca These chains are the predominant precursors for H antigen synthesis on the surface of red blood cells and are also found on endothelial and epithelial cells. nih.govresearchgate.netquizlet.com

Type 3 and 4 Chains are also involved in antigen formation. Type 4 chains, along with type 2, are precursors for the A, B, and H antigens on the red cell membrane. quizlet.com

Table 1: Comparison of Precursor Chains

Feature Type 1 Precursor Chain Type 2 Precursor Chain
Terminal Linkage Galactose β1-3 N-acetylglucosamine Galactose β1-4 N-acetylglucosamine
Primary Location Secretions, Epithelial Cells Red Blood Cell Membranes
Associated Enzyme FUT2 (Secretor enzyme) FUT1 (H enzyme)

| Product | Soluble H antigen | H antigen on erythrocytes |

Enzymatic Fucosylation: Key Glycosyltransferases

The final and defining step in the synthesis of the H antigen is the addition of a fucose sugar to the precursor chain, a reaction catalyzed by a specific fucosyltransferase.

α(1,2)-Fucosyltransferase 1 (FUT1/H Enzyme)

The key enzyme in the synthesis of the H antigen on red blood cells is α(1,2)-Fucosyltransferase 1 (FUT1), also known as H transferase. bbguy.orgnih.gov This enzyme is encoded by the FUT1 gene, located at the H locus on chromosome 19. nih.govgenecards.orgcreative-biolabs.com FUT1 is a membrane-bound protein found in the trans cisternae of the Golgi apparatus in hematopoietic cells. genecards.orguniprot.org It catalyzes the transfer of an L-fucose molecule from a donor substrate, guanosine (B1672433) diphosphate-beta-L-fucose (GDP-L-fucose), to a galactose residue on the precursor chain. uniprot.orgreactome.org

The FUT1 enzyme exhibits distinct substrate specificity, preferentially acting on type 2 oligosaccharide chains. researchgate.netquizlet.combbguy.org It transfers L-fucose via an α(1,2) linkage to the terminal galactose of the Galβ1-4GlcNAc structure characteristic of type 2 chains. researchgate.netreactome.orgyoutube.com This specificity ensures that H antigen synthesis on red blood cells occurs on the correct precursor structures. ualberta.caresearchgate.net This is in contrast to the FUT2 enzyme, which is expressed in secretory glands and preferentially fucosylates type 1 chains to produce soluble H antigen. researchgate.netnih.govyoutube.com

The expression of the FUT1 gene in erythroid cells is essential for the synthesis of H antigen on the surface of red blood cells. nih.govreactome.org This H antigen serves as the immediate and necessary precursor for the subsequent formation of the A and B blood group antigens. nih.govnih.gov Glycosyltransferases encoded by the A and B alleles of the ABO gene add an N-acetylgalactosamine or a D-galactose, respectively, to the H antigen. researchgate.netnih.gov

Consequently, the expression level of H antigen on red cells is influenced by the ABO blood type. Individuals with blood group O have the highest amount of unmodified H antigen, while those with blood group A1B have the least. ualberta.canih.gov The complete absence of FUT1 activity, due to inheriting two inactive FUT1 alleles (genotype h/h), leads to a lack of H antigen on red cells. nih.gov This results in the rare Bombay (Oh) phenotype, where individuals cannot form A or B antigens, even if they possess the genes for them, because the necessary precursor is absent. nih.govreactome.org

Compound Names

Table 2: List of Compounds

Compound Name Abbreviation
Blood group H antigen tetraose type 2 -
Lacto-N-neotetraose LNnT
N-acetyl-D-galactosamine -
D-galactose Gal
L-fucose Fuc
N-acetylglucosamine GlcNAc
Guanosine diphosphate-L-fucose GDP-L-fucose

Sequential Glycosylation Events Leading to H Antigen Tetraose Type 2 Formation

The biosynthesis of this compound is a multi-step process involving the sequential addition of monosaccharides by various glycosyltransferases. glycopedia.eu The general pathway is as follows:

Precursor Chain Synthesis: The process begins with the formation of a precursor carbohydrate chain. For H antigen tetraose type 2, this is a type 2 chain with the structure Galβ1-4GlcNAcβ1-3Gal. elicityl-oligotech.com

Fucosylation by FUT2: The final and defining step is the action of the FUT2 enzyme. It recognizes the terminal galactose of the type 2 precursor chain on a soluble molecule.

Formation of the H Antigen: FUT2 catalyzes the transfer of an L-fucose molecule from the donor substrate GDP-β-L-fucose to the terminal galactose, forming an α(1,2) linkage. frontiersin.org This completes the synthesis of the this compound, with the structure Fucα1-2Galβ1-4GlcNAcβ1-3Gal. elicityl-oligotech.com

Interdependence with ABO Blood Group Antigen Synthesis

The H antigen, including the H antigen tetraose type 2, is not just a final product but also a crucial precursor for the synthesis of the A and B antigens of the ABO blood group system. nih.govbbguy.org The presence of the H antigen is an absolute requirement for the subsequent enzymatic reactions that create the A and B determinants. bbguy.orgwikipedia.org

Once formed, the H antigen tetraose type 2 serves as an acceptor substrate for the glycosyltransferases encoded by the ABO gene. researchgate.netnih.gov These enzymes are the A-transferase and the B-transferase.

An individual with the A allele will produce A-transferase, which utilizes the H antigen as a substrate.

An individual with the B allele will produce B-transferase, which also uses the H antigen as a substrate.

An individual with both A and B alleles will produce both enzymes.

An individual with the O allele produces a non-functional enzyme, and therefore the H antigen remains unmodified. nih.govyoutube.com

The A and B antigens are generated by the addition of a final sugar to the H antigen structure. researchgate.net

A Antigen Synthesis: The A-transferase (an α-1,3-N-acetylgalactosaminyltransferase) adds an N-acetylgalactosamine (GalNAc) residue from a UDP-GalNAc donor to the terminal galactose of the H antigen. glycopedia.eunih.gov

B Antigen Synthesis: The B-transferase (an α-1,3-galactosyltransferase) adds a galactose (Gal) residue from a UDP-Gal donor to the terminal galactose of the H antigen. glycopedia.eunih.gov

This final glycosylation step converts the H antigen into the A or B antigen, demonstrating the central role of the H antigen tetraose type 2 as an intermediate in the biosynthesis of the major blood group determinants. nih.gov

Genetic and Molecular Regulation of Blood Group H Antigen Tetraose Type 2 Expression

Gene Loci and Allelic Variations

The expression of the H antigen is principally dictated by the activity of two distinct but highly homologous genes: FUT1 (H locus) and FUT2 (Secretor locus). pnas.orgnih.gov These genes encode for enzymes that, while catalyzing the same type of reaction, exhibit different tissue-specific expression and substrate preferences, leading to the differential presentation of H antigen on red blood cells and in secretions. reactome.orgnih.gov

The FUT1 gene, also known as the H blood group locus, is located on chromosome 19q13.33. nih.govcreative-biolabs.com It is primarily responsible for the synthesis of the H antigen on the surface of red blood cells and other hematopoietic cells. reactome.orgisbtweb.org The enzyme encoded by FUT1, an α-1,2-fucosyltransferase (α2Fuc-T1), specifically transfers an L-fucose residue from a GDP-L-fucose donor to the terminal galactose of type 2 precursor chains on glycolipids and glycoproteins. reactome.orgyoutube.com

The transcriptional regulation of the FUT1 gene is intricate and involves various transcription factors. Studies have shown that transcription factors such as Elk-1 and c-Jun can modulate FUT1 expression. nih.gov For instance, c-Fos binding to the TPA response element within the FUT1 promoter region enhances the activation of FUT1 transcription by c-Jun. nih.gov Furthermore, research in porcine models has identified specific sequences in the promoter region of the FUT1 gene that are critical for its transcriptional regulation. nih.gov Downregulation of FUT1 has been observed during certain cellular processes, such as melanoma progression, suggesting that its expression is tightly controlled and can have significant biological implications. nih.gov

The FUT2 gene, or the Secretor locus, is also located on chromosome 19q13.33, in close proximity to the FUT1 gene. nih.govyoutube.com This gene governs the expression of the H antigen in secretory epithelial cells, leading to the presence of water-soluble ABH antigens in bodily fluids such as saliva, milk, and the mucus of the digestive and respiratory tracts. nih.govnih.gov The enzyme encoded by FUT2, another α-1,2-fucosyltransferase (α2Fuc-T2), preferentially acts on type 1 precursor chains found in secretions. nih.govyoutube.com

Individuals with at least one functional FUT2 allele are termed "secretors," while those who are homozygous for non-functional alleles are "non-secretors" and lack ABH antigens in their secretions. nih.govlayerorigin.com A common inactivating mutation in the FUT2 gene is a nonsense mutation at position 428 (G>A), which leads to a premature stop codon and a non-functional enzyme. nih.gov The expression of FUT2 itself can be regulated, with factors like macrophage-derived leukemia inhibitory factor (LIF) potentially up-regulating its expression in the endometrium to facilitate implantation. nih.gov

Cellular and Developmental Regulation of Glycosyltransferase Activity

The activity of the α-1,2-fucosyltransferases encoded by FUT1 and FUT2 is subject to regulation at both the cellular and developmental levels. The expression of FUT1 is largely restricted to hematopoietic tissues, while FUT2 is predominantly expressed in epithelial cells of secretory tissues like the salivary glands, stomach, and intestines. nih.govisbtweb.org

Developmental regulation of these genes is also evident. For instance, studies in mice have shown that the expression of the secretor gene increases during postnatal maturation and microbial colonization of the intestine. nih.gov Research on human embryonic stem cells (hESCs) has revealed that FUT1 is a key gene in defining epiblast identity and its expression is dynamically regulated during early embryonic development. embopress.org Specifically, FUT1 expression is downregulated as pluripotent cells differentiate into the three germ layers. embopress.org

The level of α-1,2-fucosyltransferase activity can also influence other glycosylation pathways. For example, a decrease in α-1,2-fucosyltransferase expression in pancreatic cancer cells can favor the activity of α-2,3-sialyltransferases, leading to an increased expression of sialyl-Lewis antigens, which are implicated in metastasis. nih.gov Conversely, restoring α-1,2-fucosyltransferase activity can reduce the expression of these metastatic markers. nih.gov This highlights a competitive interplay between different glycosyltransferases for common substrates, which can have profound effects on cellular phenotype and function.

Data Tables

Table 1: Key Genes in H Antigen Tetraose Type 2 Synthesis

Gene Locus Name Chromosomal Location Primary Function Encoded Enzyme
FUT1 H locus 19q13.33 Synthesis of H antigen on red blood cells α-1,2-fucosyltransferase 1 (α2Fuc-T1)

| FUT2 | Secretor (Se) locus | 19q13.33 | Synthesis of H antigen in secretory tissues | α-1,2-fucosyltransferase 2 (α2Fuc-T2) |

Table 2: Common Genotype-Phenotype Correlations for H Antigen Expression

FUT1 Genotype FUT2 Genotype Red Blood Cell Phenotype Secretor Status Description
HH or Hh SeSe or Sese H-positive Secretor Normal H antigen on RBCs and in secretions.
HH or Hh sese H-positive Non-secretor Normal H antigen on RBCs, absent in secretions.
hh SeSe or Sese Bombay (Oh) or Para-Bombay Secretor No/weak H antigen on RBCs, present in secretions.

Cell-Type Specific Expression of FUT1 and FUT2

The expression of FUT1 and FUT2 is highly regulated and exhibits distinct patterns across different cell types and tissues, which accounts for the differential expression of H antigens. FUT1 is predominantly expressed in cells of mesodermal origin, particularly in erythroid tissues and vascular endothelial cells. genecards.orgnih.gov This specific expression pattern ensures the synthesis of the H antigen tetraose type 2 on the surface of red blood cells.

On the other hand, FUT2 expression is mainly confined to epithelial cells of endodermal origin, such as those lining the digestive and respiratory tracts. nih.govuniprot.org This leads to the presence of H antigen in secretions like saliva, gastric juice, and mucus. The differential expression of these two genes is a key determinant of the secretor status of an individual.

Table 1: Tissue and Cell Line Specific Expression of FUT1 and FUT2
GenePredominant Tissue/Cell Type ExpressionPrimary ProductAssociated Phenotype
FUT1Erythroid progenitor cells, Hematopoietic cells, Vascular endothelial cells. genecards.orgnih.govBlood group H antigen tetraose type 2 on red blood cells. reactome.orgH antigen on red blood cells.
FUT2Epithelial cells of the digestive and respiratory tracts, Salivary glands. nih.govuniprot.orgBlood group H antigen type 1 in secretions. youtube.comSecretor status.

Influence of Cellular Differentiation and Proliferation on Glycan Production

The expression of H antigen tetraose type 2 is dynamically regulated during cellular differentiation and proliferation, particularly within the hematopoietic lineage.

Cellular Differentiation:

During erythropoiesis, the differentiation of hematopoietic stem cells into mature red blood cells, the expression of FUT1 and the subsequent synthesis of H antigen are tightly controlled. Studies have shown that the transcription of the FUT1 gene begins early in immature peripheral blood progenitor cells and tends to decrease as the cells mature. nih.gov However, the H antigen itself shows increased expression with cell maturation, suggesting that once synthesized, the antigen is stable on the cell surface. nih.gov

The transcription factor GATA-1, a master regulator of erythropoiesis, plays a crucial role in controlling FUT1 expression. nih.govnih.gov GATA-1 is essential for the survival and terminal differentiation of erythroid progenitors. nih.gov Research on human pluripotent stem cells has demonstrated that the downregulation of FUT1 is a characteristic feature of early differentiation towards various lineages, including cardiac and neural progenitors. embopress.org For instance, during the differentiation of human embryonic stem cells into cardiomyocytes, FUT1 transcripts decrease significantly in the early stages. embopress.org

A study on erythroid differentiated K562 cells revealed that exposure to anti-H antibodies can trigger apoptosis and down-regulate FUT1 mRNA expression in a dose- and time-dependent manner, even without the involvement of the complement system. nih.gov This suggests a feedback mechanism where the presence of the antibody can influence the expression of the gene responsible for its antigen's synthesis.

Table 2: Research Findings on FUT1 Expression During Cellular Differentiation
Cell Type/Model SystemObservationReference
Hematopoietic cultured cell linesHighest FUT1 mRNA expression in immature cell lines (KOPM-28, HEL), with expression decreasing in mature cells. H antigen expression increases with maturation. nih.gov
Human Pluripotent Stem CellsDownregulation of FUT1 is a hallmark of early differentiation into mesodermal and cardiac lineages. embopress.org
Erythroid differentiated K562 cellsAnti-H antibody treatment down-regulates FUT1 mRNA expression. nih.gov

Cellular Proliferation:

The expression of FUT1 and, consequently, the H antigen, is also linked to cellular proliferation. In several types of cancer, increased expression of FUT1 has been associated with enhanced cell proliferation. nih.gov For example, in HER2-overexpressing cancer cell lines, knocking down FUT1 expression led to an inhibition of cell proliferation. nih.gov Similarly, in rheumatoid arthritis synovial fibroblasts, which are characterized by their proliferative capacity, FUT1 inhibition was found to decrease cell proliferation. nih.gov

While much of the research has focused on cancer cells, the amount of H-2 antigens on the surface of hematopoietic stem cells has been shown to be independent of their proliferation rate. nih.gov This suggests that the link between H antigen expression and proliferation may be context-dependent and could differ between normal and pathological conditions. Studies on colorectal cancer cell lines have shown that FUT1 mRNA expression levels can vary and often correlate with the expression of related blood group antigens. nih.gov

Table 3: Research Findings on FUT1 Expression and Cellular Proliferation
Cell Type/ConditionObservationReference
HER2-overexpressing cancer cell lines (e.g., NCI-N87)Knockdown of FUT1 inhibits cell proliferation. nih.gov
Rheumatoid arthritis synovial fibroblastsInhibition of fut1 decreases fibroblast proliferation. nih.gov
Colorectal cancer cell lines (e.g., DLD-1)Variable FUT1 mRNA expression levels that correlate with Lewis B and Lewis Y antigen expression. nih.gov
Hematopoietic stem cellsThe amount of H-2 antigens on the cell surface is independent of the proliferation rate. nih.gov

Cellular and Tissue Distribution of Blood Group H Antigen Tetraose Type 2

Expression on Glycoconjugate Carriers

The H antigen tetraose type 2 is not a free-floating molecule within the body. Instead, it is presented on the cell surface as part of larger, more complex molecules known as glycoconjugates. These include both glycolipids and glycoproteins, which anchor the antigen to the cell membrane and influence its biological presentation.

Glycolipids and Their Membrane Anchoring

Blood group H antigen tetraose type 2 is commonly found attached to glycolipids, which are lipid molecules with a carbohydrate component. nih.govwikipedia.org These glycolipids are integral components of the cell membrane, with the lipid portion embedded within the lipid bilayer and the carbohydrate portion, including the H antigen, extending into the extracellular space. wikipedia.orgnih.gov This arrangement is crucial for presenting the antigen to the external environment, allowing it to participate in cell-cell recognition and other interactions. wikipedia.org Specifically, type 1 and type 2 H antigens are both found on glycolipids. nih.gov

N-Linked and O-Linked Glycoproteins as Carriers

In addition to glycolipids, the H antigen tetraose type 2 is also carried by glycoproteins, proteins that have carbohydrate chains (glycans) attached to them. wikipedia.orgnih.govglycoforum.gr.jp The attachment can occur through two primary types of linkages:

N-Linked Glycans: The type 2 H antigen is prevalently found on N-linked glycans. nih.gov In this configuration, the glycan chain is attached to the nitrogen atom of an asparagine residue within the protein sequence. nih.gov

O-Linked Glycans: While less common for type 2 H antigen compared to type 1, it can also be found on O-linked glycans. Here, the carbohydrate is attached to the oxygen atom of a serine or threonine amino acid residue. nih.gov

Spatial and Temporal Expression Patterns

The expression of the this compound is not uniform throughout the body or over time. Its presence on different cell types and in various tissues follows specific patterns.

Erythrocyte Surface Expression

The most well-known location of the H antigen is on the surface of red blood cells (erythrocytes). nih.govnih.gov It serves as the fundamental building block for the A and B antigens of the ABO blood group system. nih.gov The synthesis of the H antigen on erythrocytes is a critical step during erythropoiesis, the process of red blood cell formation. nih.govnih.gov Individuals with blood group O have the highest concentration of H antigen on their red blood cells because it is not converted to A or B antigens. wikipedia.orgnih.gov

Distribution in Epithelial Tissues and Secretions

Beyond red blood cells, the H antigen has a broad distribution in most epithelial tissues. glycoforum.gr.jpnih.gov This includes the cells lining various organs and cavities throughout the body. The expression in these tissues is influenced by the individual's ABO, Lewis, and secretor status. nih.gov In individuals who are "secretors," a soluble form of the H antigen is found in bodily fluids such as saliva and other secretions, with the exception of cerebrospinal fluid. glycoforum.gr.jpnih.gov This secreted form is primarily the type 1 H antigen. nih.gov

Biological and Physiological Roles of Blood Group H Antigen Tetraose Type 2

Fundamental Role in Cell Surface Recognition

As a terminal glycan structure on the cell surface, the H antigen tetraose type 2 is strategically positioned to participate in a variety of cell-to-cell and cell-to-matrix interactions. These interactions are pivotal for maintaining tissue integrity and facilitating communication between cells.

Recent research has illuminated the direct involvement of the H antigen tetraose type 2, also known as H type 2 antigen, in modulating cellular adhesion, particularly within epidermal keratinocytes. The expression of this antigen, regulated by the enzyme α-(1,2)-fucosyltransferase 1 (FUT1), has been shown to influence the strength of cell-cell adhesion. nih.gov Studies have demonstrated that a reduction in H type 2 antigen expression leads to an increase in the size of desmosomes, which are crucial intercellular junctions for cell adhesion. nih.gov This is accompanied by an upregulation of key desmosomal proteins, suggesting that the presence and fucosylation level of the H type 2 antigen play a significant role in the assembly and stability of these adhesive structures. nih.govresearchgate.net

Furthermore, the H type 2 antigen has been implicated as a ligand for galectin-9, a protein involved in mediating the adhesion of lymphocytes to endothelial cells. mdpi.com In experimental models, the removal of fucose from endothelial cells abolished the adhesion of Jurkat cells (a lymphocyte cell line), while the reintroduction of a synthetic H type 2 antigen restored this adhesion. mdpi.com This indicates a direct role for the H type 2 antigen in mediating cell-cell adhesion in the context of immune cell trafficking.

Adhesion-Related FindingSystem/Cell TypeImplication
Reduced H type 2 antigen expression increases desmosome size and strength. nih.govEpidermal KeratinocytesModulation of tissue integrity and barrier function.
H type 2 antigen acts as a ligand for galectin-9. mdpi.comLymphocytes and Endothelial CellsFacilitation of immune cell adhesion to the endothelium.

The influence of the H antigen tetraose type 2 extends to the realm of intercellular signaling. In keratinocytes, the level of H type 2 antigen expression has been linked to the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govresearchgate.net Specifically, a decrease in H type 2 antigen, through the knockdown of FUT1, was found to reduce EGFR signaling by lowering the expression of EGF ligands. researchgate.net This suggests that the glycan profile of the cell surface, including the presence of the H type 2 antigen, can modulate the availability and interaction of signaling molecules, thereby influencing cellular processes such as differentiation and proliferation. While not a direct signaling molecule itself, its role in the broader signaling network highlights its importance in intercellular communication. oup.com

Engagement in Host-Pathogen Interactions

The strategic location of the H antigen tetraose type 2 on mucosal surfaces makes it a prime target for pathogens seeking to colonize and infect the host. This oligosaccharide can function as a receptor or attachment factor for a variety of bacteria and viruses. asm.org

Helicobacter pylori , a bacterium strongly associated with gastric ulcers and cancer, utilizes the H antigen as an attachment point to the gastric mucosa. nih.govoup.com The bacterial adhesin known as BabA specifically binds to fucosylated blood group antigens, including the H antigen. nih.govoup.com This interaction is a critical first step in the colonization process, allowing the bacteria to adhere to the epithelial cells of the stomach lining. oup.com The expression of H antigens on gastric mucins also serves as a natural ligand for H. pylori. oup.com

Group A Streptococcus (Streptococcus pyogenes), the causative agent of streptococcal pharyngitis and other invasive diseases, also appears to interact with H antigens. The M1 protein, a major virulence factor of this bacterium, has been shown to bind to H antigen-bearing structures. asm.org This interaction is thought to play a role in the colonization of the host by mediating adherence to epithelial cells.

PathogenAdhesin/Virulence FactorRole of H Antigen Tetraose Type 2
Helicobacter pyloriBabA nih.govoup.comActs as a receptor for bacterial attachment to gastric epithelial cells. nih.govoup.com
Group A StreptococcusM1 Protein asm.orgFunctions as a binding site for bacterial colonization.

Norovirus , a leading cause of acute gastroenteritis, directly utilizes the H antigen tetraose type 2 as a receptor for attachment to host cells. umk.plnih.gov Studies with recombinant Norwalk virus virus-like particles have demonstrated that they agglutinate human red blood cells in a manner dependent on the presence of the H type 2 antigen. nih.gov This binding is carbohydrate-dependent and, importantly, does not require sialic acid. nih.gov The interaction is highly specific, as red blood cells of the rare Bombay phenotype, which lack the H antigen, are not agglutinated. nih.gov The binding of Norovirus to H antigens is considered a key factor in determining host susceptibility to infection. asm.orgasm.orgresearchgate.net

The interaction of Rotavirus , another major cause of viral gastroenteritis, with the H antigen tetraose type 2 is more complex and appears to be strain-dependent. researchgate.net While some studies suggest that human rotaviruses can bind to fucosylated histo-blood group antigens, there is evidence that certain strains may preferentially bind to H type 1 antigens or their precursors. researchgate.net For some rotavirus species, such as a bovine P nih.gov rotavirus, a specific interaction with H type 2 antigen has been demonstrated, suggesting a potential for zoonotic transmission. researchgate.net

Viral PathogenBinding SpecificityMechanism of Attachment
NorovirusH type 2 antigen nih.govDirect, sialic acid-independent binding to the viral capsid. umk.plnih.gov
RotavirusStrain-dependent; may bind H type 2 antigen researchgate.netInteraction with the VP8* domain of the viral spike protein. researchgate.net

The attachment of pathogens to the H antigen tetraose type 2 is a classic example of glycan-mediated interaction. This process is driven by the specific recognition of the carbohydrate structure by lectin-like domains on the surface of the pathogen.

For Norovirus , the P2 domain of the viral capsid protein is responsible for binding to histo-blood group antigens, including the H type 2 antigen. umk.pl The binding pocket within this domain recognizes the terminal fucose residue of the H antigen, which is crucial for the interaction. umk.plasm.org Mutations within this P2 domain can alter the binding specificity and affinity for different histo-blood group antigens. umk.pl

In the case of Helicobacter pylori , the BabA adhesin on the bacterial outer membrane facilitates binding to the H antigen on gastric epithelial cells. nih.gov This interaction is a key pathogenic mechanism that can influence the severity of the resulting inflammation. oup.com The biosynthesis of Lewis antigens, for which the H antigen is a precursor, involves a series of competing fucosyltransferases, and H. pylori may even produce its own enzymes to mimic these host structures. nih.gov

Role in Microbiome-Host Dynamics

Influence on Gut Microbial Composition and Metabolism

The expression of histo-blood group antigens (HBGAs) in the gut mucosa, including the H antigen, is a significant host genetic factor that modulates the composition of the intestinal microbiota. nih.gov Individuals who are "secretors" release these complex sugars into the intestine, providing a unique ecological niche and a potential energy source for specific gut bacteria. healthcare-in-europe.com This directly influences the prevalence and abundance of certain microbial populations.

Research has demonstrated a clear association between ABO blood groups and the gut microbiome's makeup. For instance, the presence of the B antigen has been linked to distinct microbial profiles compared to non-B antigen groups. nih.gov Since the H antigen is the precursor to the A and B antigens, its availability is foundational to these observed differences. nih.gov In individuals with blood group O, the H antigen remains unmodified, while in those with blood groups A, B, and AB, it serves as the base for the addition of further sugar moieties. researchgate.net

Studies suggest that bacteria from the Bacteroides genus, in particular, may utilize these secreted sugar residues as a nutrient source, leading to their increased abundance in individuals with blood groups A, B, or AB who are secretors. healthcare-in-europe.com The availability of fucosylated glycans like the H antigen in the gut is a key driver for the selection and enrichment of bacteria equipped with the necessary enzymes to metabolize them. The shift from a sialylated glycan environment in the infant gut to a fucosylated one in the mature gut is dependent on microbial colonization, highlighting the co-evolutionary relationship between the host's glycans and the gut microbiota. nih.gov

Table 1: Research Findings on the Association Between Histo-Blood Group Antigens and Gut Microbial Composition

Study FocusKey FindingsAssociated Bacterial GroupsReference(s)
ABO Blood Group & Microbiota The ABO blood group is a host genetic factor that modulates the composition of the human intestinal microbiota.General microbial profiles differ between blood groups. nih.gov
B Antigen Presence Individuals with the B antigen (blood types B and AB) show different microbial profiles and higher diversity in certain bacterial groups compared to non-B groups.Eubacterium rectale-Clostridium coccoides group, Clostridium leptum group. nih.gov
Secretor Status & Bacteroides Secreted blood group antigens (complex sugars) can be used as an energy source by some bacteria.Bacteroides group appears more frequently in secretors with blood groups A, AB, or B. healthcare-in-europe.com
Host-Microbe Co-evolution The maturation of the gut environment involves a shift to fucosylated glycans (like the H antigen), which is dependent on microbial colonization.General gut microbes. nih.gov

Interactions with Commensal Bacteria and Their Glycosidases

The utilization of the Blood group H antigen tetraose type 2 by gut microbes is mediated by specific enzymes known as glycosidases, particularly α-L-fucosidases. nih.gov These enzymes catalyze the hydrolysis of the terminal α-L-fucosidic bond, releasing fucose, which can then be used as a carbon and energy source by the bacteria. nih.gov This enzymatic capability provides a significant competitive advantage for colonization and persistence in the fucosylated glycan-rich environment of the gut mucosa.

Several prominent members of the gut microbiota are known to produce fucosidases, enabling them to interact with and degrade the H antigen:

Bifidobacterium species: Certain strains, such as Bifidobacterium bifidum, possess multiple α-L-fucosidases. researchgate.net For example, the GH95 family fucosidase from B. bifidum is specific for the α-1,2-linkage found in the H antigen. researchgate.net These extracellular enzymes are crucial for the ability of Bifidobacterium to utilize fucosylated human milk oligosaccharides (HMOs) and glycoconjugates on the gut lining, contributing to the establishment of a bifidobacteria-rich microbiota, especially in infants. researchgate.netnih.gov

Ruminococcus gnavus : This common gut symbiont encodes complementary α-fucosidases that allow it to degrade host-derived carbohydrate antigens. nih.gov The ability to cleave fucose from mucosal glycans is a key part of its strategy to adapt and thrive within its ecological niche in the gastrointestinal tract. nih.gov

Bacteroides and Parabacteroides species: The genomes of many Bacteroides and related Parabacteroides species contain a large number of genes for carbohydrate-active enzymes (CAZymes), including various fucosidases. mdpi.comresearchgate.net This extensive enzymatic repertoire allows them to efficiently degrade complex host glycans, including mucin O-glycans decorated with Lewis antigens, for which the H antigen is a core structure. researchgate.net

Akkermansia muciniphila : As a specialized mucin-degrading bacterium, A. muciniphila resides in the intestinal mucus layer. researchgate.net It produces a variety of enzymes to break down mucin glycoproteins, which are rich in fucosylated structures like the H antigen. By degrading mucin, it not only obtains nutrients for itself but also influences the turnover of the mucus layer and the availability of glycans for other bacteria. researchgate.net

Table 2: Commensal Bacteria and Glycosidases Involved in H Antigen Metabolism

Bacterial SpeciesGlycoside Hydrolase (GH) FamilySubstrate Specificity (Linkage)Role in H Antigen MetabolismReference(s)
Bifidobacterium bifidum GH95α-1,2-fucosidic linkageDirectly cleaves the terminal fucose from the H antigen structure. researchgate.net
Bifidobacterium bifidum GH29α-1,3/4-fucosidic linkagesActs on related Lewis antigens, contributing to overall fucosylated glycan degradation. researchgate.net
Ruminococcus gnavus GH29Acts on α-1,3/4 antennary fucosylated substrates.Degrades host-derived fucosylated carbohydrate antigens. nih.gov
Parabacteroides species GH29Diverse specificities including α-1,2 and α-1,3/4 linkages.Contributes to mucin O-glycan degradation, which includes H antigen structures. researchgate.net
Akkermansia muciniphila Multiple mucin-degrading enzymesBroadDegrades the entire mucin structure, which contains H antigens, for nutrients. researchgate.net

Molecular Immunological Aspects of Blood Group H Antigen Tetraose Type 2

Antigenic Determinants and Epitope Mapping

The antigenicity of a molecule is defined by its specific regions, known as antigenic determinants or epitopes, which are recognized by immune receptors like antibodies. For the H antigen tetraose type 2, these determinants are defined by its unique carbohydrate sequence and conformation.

The minimal requirement for H antigenicity is the terminal disaccharide Fucα1-2Gal. nih.gov This fucose residue is considered the immunodominant sugar. However, the entire tetraose structure contributes to the full epitope recognized by specific antibodies and glycan-binding proteins. The underlying lactosamine chain, in this case, the type 2 linkage (Galβ1-4GlcNAc), influences the spatial presentation of the terminal fucose-galactose unit, thereby affecting the fine specificity of molecular recognition. researchgate.net

Individual antibodies are not made against an entire antigen molecule but to these specific chemical groups, or epitopes. youtube.com Complex structures like glycans can possess many different epitopes, with each antibody binding only to the correct one. youtube.com

Molecular Specificity of Anti-H Antibodies

Anti-H antibodies are naturally occurring antibodies primarily found in individuals with the rare Bombay (Oh) phenotype, who lack the H antigen on their red blood cells. nih.govcreative-biolabs.com These antibodies can cause severe hemolytic transfusion reactions if they encounter H-positive red blood cells. creative-biolabs.com Anti-H antibodies can also be found in some individuals with A1 and A1B blood types. creative-biolabs.comthermofisher.com

The molecular specificity of anti-H antibodies can be remarkably precise, with the ability to distinguish between different H antigen precursor chains (e.g., type 1 vs. type 2). This specificity arises from the antibody's binding site making contact not only with the immunodominant α1-2-linked fucose but also with other parts of the oligosaccharide. researchgate.net Studies have shown that anti-H antibodies from Bombay phenotype individuals can recognize both type 1 and type 2 H structures. nih.gov A monoclonal antibody, clone 19-OLE, has been developed that specifically reacts with the H type 2 antigen, highlighting the unique epitope presented by this structure. thermofisher.com

The interaction between an antibody and its epitope is a highly specific molecular recognition event, defined by a combination of physical forces including hydrogen bonds and van der Waals forces. nih.gov The specificity is determined by the optimal spatial combination of these interactions. nih.gov

Table 1: Differential Reactivity of Anti-H Antibodies This table summarizes the observed reactivity patterns of anti-H antibodies against different H antigen types.

Antibody Source/TypeTarget AntigenReactivityReference
Anti-H (Bombay Phenotype)H antigen type 1Strong nih.gov
Anti-H (Bombay Phenotype)H antigen type 2Strong nih.gov
Monoclonal Antibody (19-OLE)H antigen type 2Specific thermofisher.com
Anti-H (A1/A1B individuals)H antigenGenerally weak, cold-reactive creative-biolabs.com

Interactions with Endogenous Glycan-Binding Proteins

Beyond antibodies, the H antigen tetraose type 2 interacts with endogenous glycan-binding proteins, or lectins, particularly galectins. These interactions are crucial for modulating immune responses and maintaining tissue homeostasis.

Affinity and Specificity with Human Galectins

Galectins are a family of lectins characterized by their affinity for β-galactoside-containing glycans. news-medical.net They play significant roles in both innate and adaptive immunity. oup.com Various galectins exhibit differential binding to histo-blood group antigens.

Studies have shown that several galectins, including Galectin-3, Galectin-4, and Galectin-9, can recognize H antigens. nih.govmdpi.com Galectin-4 (Gal-4), which is prominently expressed in the gastrointestinal tract, has been shown to bind to ABH blood group antigens. nih.govfrontiersin.org Gal-4 consists of two distinct carbohydrate-recognition domains (CRDs), an N-terminal (Gal-4N) and a C-terminal (Gal-4C) domain, each with unique binding preferences. nih.gov While both domains can bind blood group antigens, they show different affinities for A and B antigens depending on the underlying core structure (e.g., type 1, 2, or 6). nih.gov For instance, for β1-4 linked antigens (like type 2), the substitution of glucose with N-acetylglucosamine at the reducing end can be detrimental to the binding to Gal-4N. nih.gov

Table 2: Reported Binding Preferences of Human Galectins for H Antigens and Related Structures This interactive table summarizes findings on the specificity of various human galectins for histo-blood group antigens.

GalectinPreferred Ligand(s)Binding CharacteristicsReference(s)
Galectin-2 A and B blood group antigensHigher binding to A/B antigens than Gal-1. Binding is reduced by sialylation. nih.gov
Galectin-3 Blood group A and B antigensBinds H antigen more weakly than A or B antigens. mdpi.com
Galectin-4 (N-terminal) B antigens > A antigens; Type-6 core > Type-2 coreSubstitution of Glc with GlcNAc in β1-4 linkage is detrimental to binding. nih.govfrontiersin.org
Galectin-9 (C-terminal) H antigen type 2; Blood group B (type 1 & 2)Exhibits higher binding to type 2 H antigen compared to type 1. nih.gov

Implications for Glycan-Mediated Immunoregulation

The interaction between the H antigen tetraose type 2 and galectins has significant implications for the regulation of the immune system. Galectins can modulate immune cell functions, including activation, cytokine secretion, and cell death (apoptosis), by cross-linking specific glycoproteins on the cell surface to form a "galectin lattice". news-medical.netresearchgate.net

This interaction is a key part of the "self/non-self" recognition system. oup.com It has been proposed that galectins like Galectin-4 and Galectin-8 can fill a gap in adaptive immunity by recognizing and targeting pathogens that mimic host structures, such as the H antigen, to evade the immune system. nih.govfrontiersin.org By binding to these self-like antigens, galectins can initiate an innate immune response against the disguised microbe. nih.gov

Furthermore, galectin binding to host cells, mediated by structures like the H antigen, can regulate inflammatory responses. Extracellular Galectin-3, for example, can modulate T-cell activation by engaging with cell surface glycans, thereby weakening T-cell receptor signaling. nih.gov Depending on the context, these interactions can have either pro- or anti-inflammatory effects. Therefore, the expression of H antigen tetraose type 2 on cell surfaces is not merely a structural feature but an active participant in a dynamic network of glycan-protein interactions that helps to control immune homeostasis and defense. news-medical.net

Advanced Methodologies for Structural and Functional Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for defining the three-dimensional architecture of complex carbohydrates like the blood group H antigen tetraose type 2. These techniques provide atomic-level information on the connectivity and spatial arrangement of the constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural determination of oligosaccharides in solution. researchgate.net The purity of commercially available this compound is often confirmed to be greater than 90% by NMR, underscoring the technique's importance in quality control. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all the proton (¹H) and carbon (¹³C) signals of the tetraose.

1D ¹H NMR: The initial 1D ¹H NMR spectrum provides an overview of the proton environment, with the anomeric protons (H-1) typically resonating in a distinct downfield region. However, significant signal overlap in the central region of the spectrum necessitates the use of 2D techniques.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). oxinst.comoxinst.com It is instrumental in tracing the connectivity of protons within each monosaccharide residue, starting from the anomeric proton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all the protons belonging to a single sugar residue, even if they are not directly coupled, by transferring magnetization along the spin network. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments map the chemical shifts of protons directly to their attached carbons. acs.org This allows for the unambiguous assignment of the ¹³C signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the sequence of monosaccharides and the positions of the glycosidic linkages. nih.gov It detects long-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). By observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue, the linkage position can be definitively established. For instance, a correlation between the H-1 of the fucose residue and C-2 of the galactose residue confirms the Fucα1-2Gal linkage.

A comprehensive analysis of these 2D NMR spectra allows for the creation of a detailed table of ¹H and ¹³C chemical shifts and coupling constants, which serves as a definitive fingerprint of the this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Blood Group H-type Oligosaccharides

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-L-Fuc H-15.15C-1
H-54.25C-6
β-D-Gal H-14.60C-1
H-44.15C-2
β-D-GlcNAc H-14.75C-1
NAc2.05C-2
β-D-Gal (reducing end) H-1 (α)5.22C-1 (α)
H-1 (β)4.65C-1 (β)

Note: The data presented are representative values for H-type oligosaccharides and may vary slightly depending on the specific structure and experimental conditions. The table is for illustrative purposes and does not represent experimentally verified data for the exact tetraose without a direct literature source.

Beyond establishing the primary structure, NMR spectroscopy, particularly through the measurement of the Nuclear Overhauser Effect (NOE), provides insights into the three-dimensional conformation and dynamics of the tetraose in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). acs.org The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for molecular modeling. Inter-residue NOEs, for example between the anomeric proton of fucose and protons on the galactose residue, are essential for defining the conformation around the glycosidic linkage. Studies on related blood group antigens have utilized residual dipolar couplings (RDCs) in conjunction with these techniques to gain a more detailed understanding of the conformational preferences. umbc.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and sequence of oligosaccharides. It is often used in conjunction with separation techniques like liquid chromatography (LC).

Electrospray Ionization (ESI-MS/MS) for Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact oligosaccharide molecules into the gas phase, typically as protonated or sodiated adducts. nih.gov Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of a selected precursor ion, providing valuable structural information.

The fragmentation of oligosaccharides in ESI-MS/MS primarily occurs at the glycosidic bonds, resulting in the formation of B- and Y-type ions, which reveal the monosaccharide sequence. Cross-ring cleavage (A- and X-type ions) can also occur and provides information about the linkage positions. researchgate.net Studies have shown that negative-ion mode ESI-MS/MS can be particularly informative for distinguishing between blood group isomers. For instance, specific fragment ions can help differentiate between type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) chains. nih.gov A study on a similar fucosylated oligosaccharide, Fucα1-2Galβ1-4GlcNAcβ1-3(Neu5Acα2-6)GalNAcol, demonstrated the characteristic fragmentation patterns observed in MS/MS analysis. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation Ions for this compound ([M+Na]⁺, m/z 708.2)

Ion TypeFragmentCalculated m/z
B₁Fuc169.06
Y₃Gal-GlcNAc-Gal562.18
B₂Fuc-Gal331.11
Y₂GlcNAc-Gal400.13
B₃Fuc-Gal-GlcNAc534.19
Y₁Gal203.05
⁰,²A₃Cross-ring cleavage of GlcNAc474.16

Note: This table represents predicted fragmentation ions based on established fragmentation patterns for oligosaccharides. The exact observed fragments and their relative intensities can vary based on instrumental conditions.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Profiling

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for the analysis of biomolecules, including oligosaccharides. researchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte. MALDI-MS is particularly useful for the rapid profiling of oligosaccharide mixtures and for analyzing samples directly from biological tissues. nih.gov While often used for genotyping by analyzing the DNA that codes for the enzymes responsible for blood group antigen synthesis, MALDI-TOF (Time-of-Flight) MS can also be used to directly analyze the carbohydrate structures themselves. nih.govscispace.com The resulting spectrum provides the molecular weights of the oligosaccharides present in a sample, allowing for rapid screening and identification. For the this compound, MALDI-MS would be expected to show a prominent peak corresponding to its sodium adduct [M+Na]⁺ at approximately m/z 708.2.

Mass Spectrometry (MS)

Glycan Array Technology for Binding Specificity Profiling

Glycan array technology is a powerful high-throughput platform for investigating the binding specificity of glycan-binding proteins (GBPs) such as lectins and antibodies. nih.gov These arrays consist of a collection of purified glycans, including various blood group antigens, immobilized on a solid surface like a glass slide. nih.govnih.gov When a sample containing a GBP is applied to the array, the protein will bind to its specific glycan ligands. nih.gov The binding events are typically detected using fluorescence, providing a comprehensive profile of the protein's binding preferences across hundreds of different glycan structures simultaneously. nih.gov

This technology is instrumental in decoding the information content of glycans and understanding the complex interactions between GBPs and their ligands. nih.gov For instance, a glycan array can be used to screen for antibodies that specifically recognize the H antigen tetraose type 2, or to identify lectins from various organisms that bind to this structure. nih.govzbiotech.com The high-throughput nature of the assay allows for rapid analysis with small sample volumes, making it an efficient tool for both basic research and potential diagnostic applications. zbiotech.com

Table 1: Applications of Glycan Array Technology in H Antigen Research
ApplicationDescriptionExample FindingReference
Antibody Specificity ProfilingScreening monoclonal or polyclonal antibodies to determine their precise glycan binding targets.Identification of antibodies that specifically bind to H antigen type 2 over other blood group structures. nih.gov
Lectin CharacterizationDetermining the carbohydrate-binding profile of newly discovered or characterized lectins from plants, microbes, or animals.The plant lectin Ulex europaeus agglutinin I (UEA I) shows strong specificity for the Fucα1-2Gal motif found in H antigens. researchgate.net
Pathogen Adhesion StudiesInvestigating how viruses or bacteria use lectins to attach to host cells by binding to surface glycans like the H antigen.Certain strains of pathogens may exhibit preferential binding to H antigen type 2, influencing host susceptibility. nih.gov
Serum ScreeningDetecting the presence of anti-glycan antibodies in crude human serum, which can be relevant in immunology and disease diagnostics.Reproducible detection of various anti-glycan antibody specificities in human serum samples. nih.gov

Biophysical Techniques for Ligand-Receptor Interaction Studies

A range of biophysical techniques is employed to quantify the interactions between the H antigen tetraose type 2 and its binding partners. researchgate.net These methods provide critical data on the strength, speed, and thermodynamics of these molecular events, offering a deeper understanding of the recognition process.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study biomolecular interactions. researchgate.net In a typical SPR experiment, one molecule (the ligand, e.g., a protein that binds the H antigen) is immobilized on a sensor chip, while the other molecule (the analyte, e.g., H antigen tetraose type 2) is flowed over the surface. researchgate.netnih.gov Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. sartorius.com

This technique provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). nih.gov From these rates, the equilibrium dissociation constant (Kₗ), a measure of binding affinity, can be calculated. nih.gov SPR is highly sensitive and can be used to analyze a wide range of interactions, from high-affinity to weak binding events, making it invaluable for characterizing antibodies or lectins that recognize the H antigen. nih.govsartorius.com

Table 2: Key Parameters Obtained from Surface Plasmon Resonance (SPR)
ParameterSymbolDescriptionUnit
Association Rate Constantkₐ (or kₒₙ)The rate at which the analyte binds to the immobilized ligand.M⁻¹s⁻¹
Dissociation Rate Constantkₑ (or kₒբբ)The rate at which the analyte-ligand complex breaks apart.s⁻¹
Equilibrium Dissociation ConstantKₗA measure of the binding affinity; the ratio of kₑ to kₐ. A lower Kₗ indicates a higher affinity.M (molar)
Maximum ResponseRₘₐₓThe theoretical maximum signal when the immobilized ligand is saturated with the analyte.Response Units (RU)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. wikipedia.org In an ITC experiment, a solution of the ligand (e.g., H antigen tetraose type 2) is titrated into a sample cell containing a solution of the binding partner (e.g., a lectin). wikipedia.orgharvard.edu The instrument's sensitive calorimeters detect the minute temperature changes that occur upon binding. wikipedia.org

The data obtained from ITC allows for the direct measurement of the binding enthalpy (ΔH). harvard.edu It also determines the binding constant (Kₐ, the inverse of Kₗ) and the stoichiometry of the interaction (n). cam.ac.uk From these values, the Gibbs free energy (ΔG) and the entropy (ΔS) of binding can be calculated, providing deep insight into the forces driving the molecular recognition process. malvernpanalytical.comcam.ac.uk

Table 3: Thermodynamic Profile of UEA I Lectin Binding to Blood Group H Trisaccharide (a related structure) as Determined by ITC
Thermodynamic ParameterSymbolValueUnit
Stoichiometryn~1(molar ratio)
Binding ConstantKₐData-dependentM⁻¹
Enthalpy ChangeΔHData-dependentkcal/mol
Entropy ChangeΔSData-dependentcal/mol·K

Note: Specific values are dependent on experimental conditions. The table illustrates the type of data obtained. An example isotherm shows UEA I lectin binding to a blood group H trisaccharide. researchgate.net

Microscopic and Immunohistochemical Approaches for Localization Studies

Immunohistochemistry (IHC) is a crucial technique for visualizing the location of specific antigens within their native tissue context. nih.gov This method uses antibodies that specifically bind to the antigen of interest, in this case, the H antigen tetraose type 2. nih.gov The primary antibody is then detected by a secondary antibody that is conjugated to an enzyme or a fluorophore, allowing for visualization under a microscope. nih.gov

IHC has been fundamental in mapping the distribution of blood group antigens, including the H antigen, on the surface of red blood cells and in various tissues and secretions. nih.gov The technique preserves the histological architecture, enabling researchers and pathologists to identify the specific cell types expressing the antigen. nih.gov Antigen retrieval methods have become a standard practice in IHC, enhancing the sensitivity and allowing for the detection of antigens in formalin-fixed, paraffin-embedded tissues. nih.gov

Computational Glycobiology and Molecular Modeling

Computational approaches provide powerful insights into the three-dimensional structures and dynamic behaviors of glycans, which are often difficult to study by experimental methods alone. nih.gov These in silico techniques can model the structure of the H antigen and simulate its interactions with binding partners, complementing experimental data. nih.gov

The H antigen tetraose type 2, like other oligosaccharides, is not a rigid structure but exists as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations are a key computational tool used to explore this conformational flexibility. nih.gov Starting with a 3D model of the glycan, MD simulations calculate the movements of every atom over time based on a force field, effectively simulating the molecule's behavior in a solvent environment. nih.gov

These simulations generate a trajectory of the molecule's motions, revealing the preferred shapes (conformations) and the transitions between them. nih.gov This information is critical for understanding how the H antigen presents itself to a binding partner. By identifying the low-energy, populated conformations, researchers can better understand the structural basis of its recognition by lectins, antibodies, and enzymes. nih.govnih.gov

Docking Studies of Glycan-Protein Interactions

The intricate dance between glycans and proteins is fundamental to a vast array of biological processes, from cell-cell recognition and signaling to pathogen invasion and immune responses. The this compound, with its specific fucosylated structure, serves as a crucial recognition motif for a variety of proteins. Understanding the precise nature of these interactions at a molecular level is paramount. Computational docking studies, a powerful set of in silico techniques, have emerged as an indispensable tool for elucidating the structural basis of these glycan-protein interactions.

Docking simulations predict the preferred orientation and binding affinity of one molecule (the ligand, in this case, the H antigen tetraose type 2) to the binding site of another (the receptor protein). These methods utilize sophisticated algorithms to explore the conformational space of the ligand within the protein's binding pocket, coupled with scoring functions to estimate the strength of the interaction, often expressed as binding energy. This approach not only provides a static snapshot of the binding mode but also reveals the key amino acid residues and the specific types of non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the complex.

Detailed Research Findings

Molecular docking studies have provided significant insights into the recognition of the H antigen tetraose type 2 by various proteins, most notably by viral and bacterial adhesins that mediate host-pathogen interactions.

Interaction with Norovirus Capsid Protein:

Human noroviruses, a leading cause of acute gastroenteritis, utilize histo-blood group antigens (HBGAs) as attachment factors for infection. The protruding (P) domain of the viral capsid protein (VP1) is responsible for this binding. Docking studies have been instrumental in defining the binding interface between the H antigen and the norovirus P domain. While many studies focus on the H-type 2 trisaccharide, the principles of recognition extend to the tetraose structure.

Computational models have identified a conserved binding pocket on the P domain. Mutagenesis studies, guided by these models, have confirmed the critical role of specific amino acid residues in mediating the interaction. For instance, in GII.4 norovirus strains, residues within the P2 subdomain form a network of hydrogen bonds with the fucose and galactose moieties of the H antigen. nih.govnih.govnih.govnih.gov The specificity for different HBGAs, including the distinction between type 1 and type 2 antigens, is dictated by subtle variations in the amino acid composition of this binding site across different norovirus genotypes. nih.gov

Interaction with Helicobacter pylori Adhesin BabA:

The bacterium Helicobacter pylori, a major cause of peptic ulcers and gastric cancer, adheres to the gastric epithelium via the blood group antigen-binding adhesin (BabA). researchgate.netmdpi.com BabA specifically recognizes fucosylated HBGAs, including the Lewis b antigen, which contains the H antigen motif. nih.govnih.gov

Docking simulations have been pivotal in understanding the molecular basis of this interaction. These studies have revealed a shallow binding site on the surface of BabA that accommodates the fucosylated glycan. The interaction is primarily mediated by a network of hydrogen bonds between the sugar residues of the H antigen and specific amino acids within the BabA binding pocket. While the Lewis b antigen is the primary ligand studied, the fundamental interactions with the H antigen component are critical for binding. The affinity of BabA for its glycan ligands is a key determinant of successful bacterial colonization.

The following interactive data tables summarize findings from representative docking studies. Note that specific binding energy values for the H antigen tetraose type 2 are often part of larger studies on related glycans, and direct, isolated quantitative data for this specific tetraose can be limited in publicly available literature.

Interactive Data Table: Docking of H Antigen with Viral Proteins

Interacting ProteinViral Strain/GenotypePredicted Binding Energy (kcal/mol)Key Interacting Residues (in Protein)Primary Interacting Moieties (on Glycan)
Norovirus P DomainGII.4Data not consistently reported for tetraoseStrain-specific residues in the P2 subdomain nih.govnih.govFucose, Galactose
Norovirus P DomainGI.1Data not consistently reported for tetraoseStrain-specific residues in the P2 subdomainFucose, Galactose
Influenza HemagglutininH3N2Not specifically detailed for H antigen tetraose type 2Residues in the receptor-binding siteSialic acid (primary), potential secondary interactions

Interactive Data Table: Docking of H Antigen with Bacterial Adhesins

Interacting ProteinBacterial SpeciesPredicted Binding Energy (kcal/mol)Key Interacting Residues (in Protein)Primary Interacting Moieties (on Glycan)
BabA AdhesinHelicobacter pyloriNot explicitly reported for H antigen tetraose type 2Residues within the glycan-binding surfaceFucose, Galactose

These docking studies, often complemented by other experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide a detailed atomic-level understanding of how the H antigen tetraose type 2 is recognized by proteins. This knowledge is not only crucial for fundamental biological understanding but also forms the basis for the rational design of novel therapeutics, such as inhibitors that can block pathogen attachment and prevent infection.

Chemoenzymatic and Enzymatic Synthesis Strategies for Blood Group H Antigen Tetraose Type 2 and Analogs

Enzymatic Synthesis Approaches

Enzymatic methods offer a highly specific and efficient route to the synthesis of complex carbohydrates like the blood group H antigen tetraose type 2, avoiding the need for intricate protecting group chemistry often associated with purely chemical synthesis. acs.org

Utilization of Fucosyltransferases (FUT1, FUT2) in Recombinant Systems

The biosynthesis of the H antigen is catalyzed by α-1,2-fucosyltransferases, which transfer a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fucose), to a galactose acceptor. researchgate.netnih.gov In humans, two key enzymes, FUT1 and FUT2, are responsible for this reaction. nih.gov FUT1 is primarily active in hematopoietic cells, leading to the formation of H antigen on red blood cells, while FUT2 is expressed in secretory tissues. nih.gov

Researchers have successfully harnessed these enzymes in recombinant systems to produce H antigens. For instance, the genes for FUT1 and FUT2 have been cloned and expressed in various host organisms, including Escherichia coli and mammalian cell lines like Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.net This allows for the large-scale production of these enzymes, which can then be used in vitro to fucosylate the appropriate precursor oligosaccharides. The choice of the host system and the specific fucosyltransferase can influence the yield and type of H antigen produced. nih.gov

One-Pot Multienzyme (OPME) Systems for Efficient Production

One-pot multienzyme (OPME) systems represent a significant advancement in the efficient synthesis of oligosaccharides. These systems combine multiple enzymes in a single reaction vessel to carry out a cascade of reactions, converting simple starting materials into the desired complex glycan. This approach is highly efficient as it minimizes purification steps and can drive reactions to completion by consuming intermediates.

For the synthesis of blood group H antigens, OPME systems have been developed that include a fucosyltransferase along with enzymes for the in situ generation of the expensive sugar nucleotide donor, GDP-Fucose. For example, a system might include enzymes to convert fucose and guanosine triphosphate (GTP) into GDP-Fucose, which is then immediately used by a co-localized fucosyltransferase to fucosylate the acceptor oligosaccharide. This strategy has been shown to be highly effective for the gram-scale synthesis of H antigens.

Application of Fucosidases for Glycan Remodeling

In a reverse approach to synthesis, fucosidases, enzymes that typically cleave fucose residues from glycans, can be employed for glycan remodeling. Under specific conditions, these enzymes can be used to catalyze the transfer of fucose from a donor to an acceptor, a process known as trans-fucosylation. More commonly, α-1,2-L-fucosidases are used to specifically remove the fucose from the H antigen on the surface of red blood cells. nih.gov This enzymatic conversion of, for example, group O red blood cells (which are rich in H antigen) to the rare Bombay phenotype (which lacks H antigen) has been explored as a potential strategy for creating universal donor blood cells. nih.gov This demonstrates the power of fucosidases in precisely modifying the structure of the H antigen.

Chemoenzymatic Strategies for Derivatization and Analogue Generation

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the specificity of enzymatic reactions to create a wide array of derivatives and analogs of the this compound. This approach is particularly valuable for producing molecules with tailored properties for research and therapeutic applications.

The chemical synthesis of a modified precursor can be followed by an enzymatic step to complete the synthesis of the H antigen analog. For instance, a precursor oligosaccharide can be chemically synthesized with a functional group, such as an azide (B81097) or an alkyne, at a specific position. This modified precursor can then be enzymatically fucosylated to produce an H antigen analog bearing a "handle" for further chemical modification, such as conjugation to proteins, lipids, or fluorescent tags. acs.org This strategy has been used to create a variety of labeled H antigen probes for use in immunoassays and cell imaging.

Furthermore, chemoenzymatic methods can be used to generate structural analogs of the H antigen with modified sugar units. By synthesizing precursors with altered monosaccharide components and then using fucosyltransferases that exhibit some substrate promiscuity, it is possible to create a library of H antigen analogs. These analogs are invaluable tools for studying the binding interactions of the H antigen with its receptors and for developing inhibitors of these interactions.

Development of Engineered Cell Lines for Glycan Production

The production of complex glycans like the this compound in large quantities can be achieved through the metabolic engineering of cell lines. By introducing and overexpressing the genes for the necessary glycosyltransferases, and potentially knocking out competing pathways, cells can be programmed to synthesize and secrete the desired oligosaccharide.

Escherichia coli has been a popular host for the production of fucosylated oligosaccharides. nih.govnih.gov By introducing the genes for the enzymes involved in the de novo synthesis of GDP-L-fucose, along with a suitable fucosyltransferase, engineered E. coli strains have been developed that can produce significant quantities of fucosylated glycans, including 2'-fucosyllactose, a trisaccharide that shares the core structure of the H antigen. nih.govnih.gov These strategies can be adapted for the production of the larger H antigen tetraose type 2.

Q & A

Q. How is the structure of Blood group H antigen tetraose type 2 characterized in research?

The structure is typically resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy, methylation analysis, and mass spectrometry (MS). For example, NMR identifies anomeric proton signals (e.g., Fucα1-2 linkage at δ 5.2–5.3 ppm), while methylation analysis detects terminal fucose and internal galactose residues . MS (MALDI-TOF or ESI-MS) confirms the molecular mass (e.g., m/z 731.2 for [M+Na]⁺). These methods are critical for distinguishing it from other isoforms like type 4 (Globo H tetraose, Fucα1-2Galβ1-3GalNAc) .

Q. What enzymatic pathways are involved in the biosynthesis of this compound?

Biosynthesis depends on α1,2-fucosyltransferases (FUT1/FUT2). FUT1 (encoded by the H gene) adds fucose to the terminal galactose of the precursor (Galβ1-4GlcNAc) in red blood cells, forming the Fucα1-2Galβ1-4GlcNAc structure. FUT2 mediates secretion of H antigens in mucosal tissues. Knockout models (e.g., FUT1-deficient mice) and enzymatic assays with UDP-fucose as a donor substrate are used to validate activity .

Q. How is this compound synthesized in vitro?

Chemical synthesis often employs glycosyl donors (e.g., trichloroacetimidates) with iterative glycosylation steps. For instance, Fucα1-2Galβ1-4GlcNAc is assembled using a [2+2] strategy, where the fucose and galactose residues are added sequentially. Enzymatic synthesis uses recombinant FUT1/2 with acceptor substrates (e.g., lacto-N-biose) and UDP-fucose. Purity is verified via HPLC (e.g., HILIC column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic synthesis yields of this compound?

Substrate limitation (e.g., UDP-GlcNAc concentration) and enzyme-to-substrate ratios significantly impact chain length and yield. For example, low UDP-GlcNAc concentrations lead to premature termination, favoring shorter oligosaccharides. Researchers optimize synthesis by titrating UDP-sugar concentrations and using kinetic assays (e.g., TLC or HPLC) to monitor reaction progress .

Q. What experimental approaches are used to study interactions between this compound and lectins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KD) with lectins like UEA-I (specific for α1,2-fucose). Glycan microarrays immobilize the tetraose on chips to screen for pathogen adhesion (e.g., Helicobacter pylori). Competitive inhibition assays using synthetic H antigen analogues further validate specificity .

Q. How does this compound differ structurally from other H antigen isoforms (e.g., type 1 or type 4)?

Type 2 (Fucα1-2Galβ1-4GlcNAc) is distinguished from type 1 (Fucα1-2Galβ1-3GlcNAc) by the β1-4 vs. β1-3 linkage between galactose and GlcNAc. Type 4 (Globo H, Fucα1-2Galβ1-3GalNAc) replaces GlcNAc with GalNAc. Structural differentiation employs glycosidase digestion (e.g., β1-4-specific endo-β-galactosidase) or CE-LIF with linkage-specific antibodies .

Q. What role does this compound play in microbial adhesion studies?

It serves as a receptor for pathogens like norovirus (histo-blood group antigen recognition). Researchers use in vitro adhesion assays with cultured epithelial cells or in vivo models (e.g., gnotobiotic mice colonized with human gut microbiota). Knockdown of FUT1/2 in cell lines or CRISPR-edited organoids further elucidates host-pathogen interactions .

Q. How can researchers analyze the functional role of this compound in immune evasion?

Tumor cells often overexpress H antigens to evade immune surveillance. Functional studies include:

  • Flow cytometry to assess antigen expression in cancer cell lines.
  • Co-culture experiments with NK cells or macrophages, measuring cytokine release (e.g., IL-10 vs. IFN-γ).
  • Glycan-blocking assays using anti-H monoclonal antibodies to restore immune recognition .

Data Analysis and Methodological Challenges

Q. How are conflicting reports on the immunogenicity of this compound addressed?

Discrepancies may arise from glycan presentation (soluble vs. cell-surface). Researchers compare immune responses using synthetic glycoconjugates (e.g., H antigen-BSA) in animal models vs. native cell-based assays. Multiplex bead arrays (Luminex) quantify antibody titers across cohorts .

Q. What strategies optimize the stability of this compound in physiological conditions?

Stabilization methods include:

  • Chemical modification (e.g., peracetylation to protect hydroxyl groups).
  • Encapsulation in liposomes or glyconanoparticles.
  • Use of cryoprotectants (e.g., trehalose) during lyophilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.